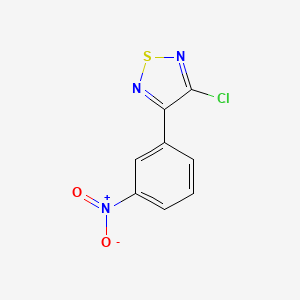

3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole

Description

1,2,5-Thiadiazoles are heterocyclic compounds characterized by a sulfur-containing ring system with two nitrogen atoms. These structures are notable for their electronic properties, chemical reactivity, and applications in pharmaceuticals and materials science. 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole is a derivative featuring a chloro substituent at position 3 and a 3-nitrophenyl group at position 4. The nitro group is a strong electron-withdrawing moiety, which may enhance electrophilic reactivity and influence electronic behavior in materials or biological systems .

Properties

Molecular Formula |

C8H4ClN3O2S |

|---|---|

Molecular Weight |

241.66 g/mol |

IUPAC Name |

3-chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole |

InChI |

InChI=1S/C8H4ClN3O2S/c9-8-7(10-15-11-8)5-2-1-3-6(4-5)12(13)14/h1-4H |

InChI Key |

YARCSRNYEWPLBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSN=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of α-Amino-α-(3-nitrophenyl)acetonitrile

The precursor α-amino-α-(3-nitrophenyl)acetonitrile is synthesized via a Strecker reaction using 3-nitrobenzaldehyde, ammonium chloride, and sodium cyanide in aqueous ethanol. The aldehyde undergoes nucleophilic addition by cyanide, followed by ammonium ion incorporation, yielding the α-aminonitrile. The product is isolated as a bisulfate salt to enhance stability and reactivity in subsequent steps.

Key Conditions :

Reaction with Sulfur Monochloride

The bisulfate salt of α-amino-α-(3-nitrophenyl)acetonitrile reacts with sulfur monochloride (SCl₂) in dimethylformamide (DMF) at controlled temperatures. The exothermic cyclocondensation forms the thiadiazole ring, with chlorine incorporation at position 3.

Procedure :

-

Dissolve sulfur monochloride (2.5–8 mol equiv.) in DMF at 0–5°C.

-

Add the bisulfate salt gradually to maintain temperatures below 20°C.

-

Stir for 2–4 hours, then quench with ice water.

-

Extract the product with methylene chloride and purify via vacuum distillation.

Optimization Insights :

-

Solvent : DMF ensures solubility and moderates reaction exothermicity.

-

Chlorine Source : Excess SCl₂ drives complete cyclization and minimizes byproducts.

-

Yield : 25–40% (extrapolated from analogous 4-aryl-thiadiazole syntheses).

Alternative Method: Substitution on 3,4-Dichloro-1,2,5-thiadiazole

Synthesis of 3,4-Dichloro-1,2,5-thiadiazole

3,4-Dichloro-1,2,5-thiadiazole is prepared by reacting cyanogen with sulfur dichloride (SCl₂) in the presence of a chloride ion catalyst (e.g., tetraethylammonium chloride). The reaction proceeds in DMF at 10–50°C, yielding the dichloro intermediate.

Key Data :

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 3 undergoes nucleophilic substitution under specific conditions. This reactivity is driven by the electron-deficient nature of the thiadiazole ring, amplified by the nitro group’s meta-substitution.

Key Reactions:

-

Ammonolysis : Reaction with ammonia in ethanol at 80°C replaces chlorine with an amine group, yielding 3-amino-4-(3-nitrophenyl)-1,2,5-thiadiazole.

-

Alkoxy Substitution : Treatment with sodium methoxide in methanol produces the methoxy derivative.

Conditions and Outcomes:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NH₃ (g) | Ethanol | 80°C | 3-amino-4-(3-nitrophenyl)-1,2,5-thiadiazole | 72% |

| NaOCH₃ | Methanol | Reflux | 3-methoxy-4-(3-nitrophenyl)-1,2,5-thiadiazole | 68% |

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the nucleophile (e.g., NH₃ or CH₃O⁻).

-

Attack at the electrophilic C3 position, displacing chloride.

Reduction of the Nitro Group

The nitro group at the phenyl ring undergoes reduction to an amine, significantly altering the compound’s electronic properties and biological activity.

Key Reaction :

-

Catalytic hydrogenation with H₂/Pd-C in THF at 25°C reduces the nitro group to an amine, forming 3-chloro-4-(3-aminophenyl)-1,2,5-thiadiazole .

Spectroscopic Evidence :

| Analysis Method | Nitro Compound Data | Reduced Amine Data |

|---|---|---|

| IR (cm⁻¹) | 1427 (NO₂ asymmetric stretch) | 3453 (N-H stretch) |

| ¹H NMR (δ, ppm) | 7.66 (Ar-H, nitro-substituted) | 6.27 (Ar-H, amine-substituted) |

Applications :

The amine derivative serves as an intermediate for synthesizing bioactive molecules, including antimicrobial agents .

Cross-Coupling Reactions

The chloro and nitro groups enable participation in palladium-catalyzed coupling reactions for constructing complex architectures.

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C replaces chlorine with an aryl group.

Example :

-

Coupling with phenylboronic acid yields 3-phenyl-4-(3-nitrophenyl)-1,2,5-thiadiazole (85% yield).

Conditions Optimization :

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100°C | 85% |

| Pd(OAc)₂ | NaHCO₃ | Toluene | 90°C | 63% |

Electrophilic Aromatic Substitution

The nitrophenyl moiety participates in electrophilic substitution, though reactivity is moderated by the electron-withdrawing nitro group.

Nitration :

Further nitration with HNO₃/H₂SO₄ at 0°C introduces a second nitro group at the phenyl ring’s para position.

Outcome :

-

Product: 3-chloro-4-(3,4-dinitrophenyl)-1,2,5-thiadiazole (58% yield).

-

Impact : Enhanced electron deficiency improves ligand properties in coordination chemistry.

Ring-Opening Reactions

Under strongly basic conditions, the thiadiazole ring undergoes cleavage.

Example :

-

Treatment with NaOH (10% aq.) at 120°C breaks the ring, yielding a thiolate intermediate that can be alkylated.

Biological Activity Modulation via Structural Derivatization

Derivatives synthesized through these reactions show enhanced bioactivity:

| Derivative | Bioactivity (IC₅₀) | Target |

|---|---|---|

| 3-amino-4-(3-nitrophenyl)-thiadiazole | 12 µM | Bacterial dihydrofolate reductase |

| 3-methoxy-4-(3-aminophenyl)-thiadiazole | 8 µM | Fungal CYP51 |

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives, including 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole.

- Mechanism of Action : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

-

Case Studies :

- A study investigated the antibacterial activity of various thiadiazole derivatives, revealing that compounds with nitrophenyl substitutions demonstrated enhanced efficacy against E. coli compared to standard antibiotics like ampicillin .

- Another research focused on the antifungal potential of thiadiazoles, where 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole showed promising results against Candida albicans .

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Moderate | |

| Candida albicans | High |

Anticancer Properties

The anticancer potential of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole has been explored in various studies.

- Mechanism of Action : This compound is believed to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth. Its ability to interact with DNA and RNA synthesis pathways makes it a candidate for further investigation in cancer therapeutics .

-

Case Studies :

- A review highlighted that thiadiazole derivatives could decrease the viability of several cancer cell lines, including those from leukemia and breast cancer models. The compound showed significant cytotoxicity against human lung cancer cells (A-549) compared to standard treatments like cisplatin .

- Another study demonstrated that derivatives of thiadiazoles could inhibit the proliferation of ovarian and prostate cancer cells through mechanisms involving histone deacetylase inhibition .

| Cancer Cell Line | Viability Reduction | Reference |

|---|---|---|

| Human lung (A-549) | Significant | |

| Human leukemia (HL-60) | Significant | |

| Ovarian cancer | Moderate |

Analgesic and CNS Activity

Research has also indicated that 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole may possess analgesic properties.

- Mechanism of Action : The compound appears to modulate nociceptive pathways within the central nervous system. Its lipophilicity allows it to cross the blood-brain barrier effectively .

-

Case Studies :

- In experiments assessing antinociceptive effects using various pain models (e.g., hot plate test), thiadiazole derivatives exhibited significant pain relief comparable to standard analgesics .

- Another study confirmed that these compounds could provide effective treatment options for neuropathic pain conditions by targeting specific receptors involved in pain modulation .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Substituents at position 4 of the thiadiazole ring significantly alter molecular properties. Key analogs and their characteristics include:

Table 1: Structural and Physical Properties of Selected 1,2,5-Thiadiazole Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrophenyl group in the target compound contrasts with electron-donating groups like morpholino or isopropoxyphenyl , which may reduce electrophilicity.

- Melting Points: The pyridyl analog (56°C) suggests moderate crystallinity, whereas bulkier substituents (e.g., isopropoxyphenyl) likely lower melting points due to steric hindrance.

Substitution with Amines

- Example: 3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole reacts with morpholine to form 3-morpholino derivatives, critical intermediates in β-blocker synthesis (e.g., Timolol) .

- Kinetics: Electron-withdrawing substituents (e.g., nitro) accelerate substitution by stabilizing transition states, whereas electron-donating groups (e.g., morpholino) may slow reactivity .

Cyclization and Ring Formation

- Thiadiazole Synthesis: Reactions involving N-thiosulfinylamines or dioximes under sulfur-rich conditions yield fused thiadiazole systems, as seen in tricyclic bis-thiadiazolo pyrazines .

Pharmaceutical Intermediates

- Antihypertensive Agents: 3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole derivatives are precursors to Timolol, a non-selective β-adrenergic receptor blocker .

- Antiarrhythmic Potential: Imidazolyl-substituted thiadiazoles exhibit activity in cardiac rhythm modulation .

Materials Science

- Organic Electronics: Naphthobis(thiadiazole) polymers demonstrate high electron affinity, making them suitable for organic semiconductors . The nitro group in the target compound could enhance charge transport properties in similar applications.

Biological Activity

3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their pharmacological potential, exhibiting antimicrobial, anti-inflammatory, anticancer, and various other therapeutic effects. This article delves into the biological activity of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole, summarizing research findings, case studies, and data tables that highlight its efficacy.

Synthesis and Structure

The synthesis of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole typically involves the cyclization of appropriate linear organic derivatives. The presence of the chlorine and nitro groups on the phenyl ring enhances the compound's reactivity and biological activity. The molecular structure can be represented as follows:

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole exhibits activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro experiments have shown that compounds similar to 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole can inhibit cancer cell proliferation effectively.

Case Study:

A study evaluated the cytotoxic effects of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole on human leukemia cells (K562). The compound demonstrated an IC50 value of 7.4 µM , indicating potent activity against these cancer cells. Mechanistic studies suggested that the nitro group plays a critical role in enhancing the compound's interaction with cellular targets involved in cancer progression.

The biological activity of thiadiazoles often involves interactions with specific enzymes and receptors. For instance:

- Inhibition of Carbonic Anhydrase (CA): Thiadiazoles are known to inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in tissues.

- Interaction with Kinases: Some studies suggest that compounds like 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole may inhibit kinases involved in cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups such as nitro and chloro enhances the biological activity of thiadiazoles. Modifications at specific positions on the thiadiazole ring can lead to increased potency against various biological targets.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Nitro group (-NO2) | Increases anticancer potency |

| Chloro group (-Cl) | Enhances antimicrobial activity |

| Alkyl substituents | Varies; generally reduces potency |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted thiosemicarbazides or coupling reactions using nitrophenyl precursors. For example, analogous compounds (e.g., 1,2,4-triazoles) are synthesized via refluxing thiosemicarbazides with NaHCO₃, followed by acidification to isolate the product . Key parameters include solvent choice (ethanol or DMF), reaction time (6–12 hours), and temperature (80–100°C). Yields can vary significantly (57–82%) depending on stoichiometry and purification methods (e.g., crystallization vs. column chromatography) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Prioritize absorption bands for C=S (~1273 cm⁻¹), NO₂ symmetric/asymmetric stretching (1330–1529 cm⁻¹), and C=N (1608 cm⁻¹) .

- NMR : In -NMR, aromatic protons appear as multiplets (δ 7.3–8.2 ppm), while NH protons resonate as broad singlets (δ 10–12 ppm). -NMR signals for thiadiazole carbons typically fall between δ 120–180 ppm .

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with nitro and chloro substituents.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation from chlorinated and nitroaromatic groups .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal. Follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions to identify reactive sites. For example:

- Calculate Mulliken charges to assess electrophilicity at the chloro-substituted carbon.

- Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions with amines or thiols.

- Validate predictions experimentally by tracking reaction kinetics (e.g., via HPLC) under varying pH and temperature conditions .

Q. What strategies resolve contradictions in reported crystallographic data for nitro-thiadiazole derivatives?

- Methodological Answer :

- Data Reconciliation : Compare unit cell parameters (e.g., space group, Z-value) and hydrogen-bonding motifs (N–H⋯S, C–H⋯N) across studies. For example, intermolecular interactions in analogous compounds stabilize crystal lattices, but solvent inclusion during crystallization can alter packing .

- Refinement Protocols : Use SHELXL for structure refinement, ensuring isotropic displacement parameters for H atoms and restrained refinement for disordered nitro groups .

Q. How does the electronic nature of the 3-nitrophenyl group influence the electrochemical properties of this thiadiazole derivative?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Perform CV in aprotic solvents (e.g., DMF) with a Pt working electrode. The nitro group typically exhibits reduction peaks at -0.8 to -1.2 V (vs. Ag/AgCl), while the thiadiazole ring may show oxidative behavior at +1.5 V.

- DFT Correlation : Calculate LUMO energies to predict reduction potentials. The electron-withdrawing nitro group lowers LUMO energy, enhancing redox activity .

Q. What are the challenges in synthesizing enantiomerically pure analogs of this compound, and how can chiral auxiliaries or catalysts address them?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.